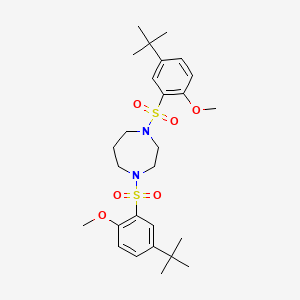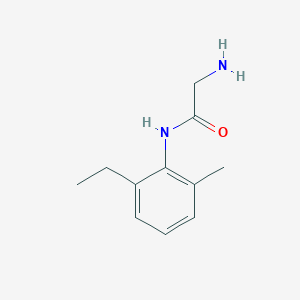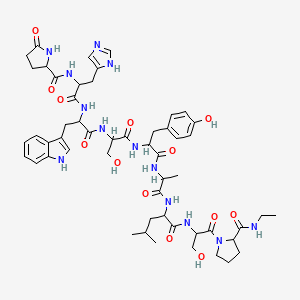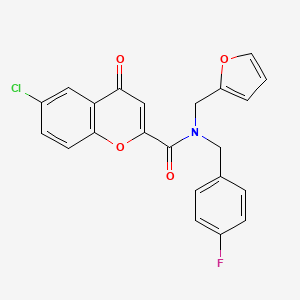amine](/img/structure/B12117322.png)
[3-(1H-Imidazol-1-yl)propyl](2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)propylamine is a chemical compound with the molecular formula C₁₀H₁₉N₃ It is characterized by the presence of an imidazole ring attached to a propyl chain, which is further connected to a 2-methylpropyl amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of imidazole with a suitable propyl halide, followed by the introduction of the 2-methylpropyl amine group. One common method involves the use of 1H-imidazole and 3-bromopropylamine hydrobromide under basic conditions to form the intermediate [3-(1H-Imidazol-1-yl)propyl]amine. This intermediate is then reacted with 2-methylpropylamine to yield the final product.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicine, 3-(1H-Imidazol-1-yl)propylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may modulate receptor function by binding to specific sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
[3-(1H-Imidazol-1-yl)propyl]amine: Lacks the 2-methylpropyl group, resulting in different chemical properties and reactivity.
3-(1H-Imidazol-1-yl)propylamine: Similar structure but with an ethyl group instead of a methyl group, leading to variations in biological activity.
3-(1H-Imidazol-1-yl)propylamine: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific combination of the imidazole ring and the 2-methylpropyl amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-10(2)8-11-4-3-6-13-7-5-12-9-13/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Clave InChI |
ORQDBIOMUFRCEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCCCN1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




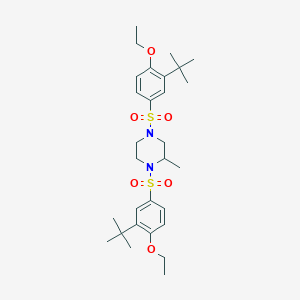


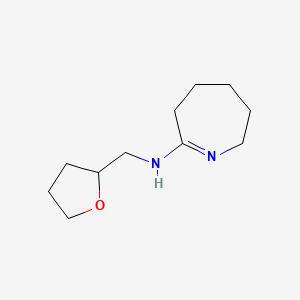
![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)


